molecular formula C23H29N3O4 B2551709 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea CAS No. 1170911-57-5

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2551709
CAS No.: 1170911-57-5
M. Wt: 411.502
InChI Key: HYILDSAUJUZIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-5-26-19-11-8-17(14-20(19)30-15-23(2,3)21(26)27)25-22(28)24-13-12-16-6-9-18(29-4)10-7-16/h6-11,14H,5,12-13,15H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYILDSAUJUZIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenethyl)urea is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article aims to explore its biological activity, focusing on pharmacological effects, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N2O3C_{20}H_{26}N_{2}O_{3}. Its structure features a benzo[b][1,4]oxazepine core linked to a methoxyphenethyl group through a urea linkage. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study showed an IC50 value of 12 µM against breast cancer cells (MCF-7) and 15 µM against lung cancer cells (A549) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it reduced paw edema significantly when administered at doses of 10 mg/kg . This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

In neuropharmacological studies, the compound demonstrated neuroprotective effects in models of oxidative stress. It was found to enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase while reducing malondialdehyde (MDA) levels in brain tissues . These findings suggest a potential role in treating neurodegenerative diseases.

Synthesis Pathway

The synthesis of this compound involves several steps:

  • Formation of the Oxazepine Core : The initial step includes cyclization reactions involving appropriate precursors to form the benzo[b][1,4]oxazepine structure.
  • Urea Formation : The urea moiety is introduced through reaction with isocyanates or carbamates.
  • Final Modifications : The methoxyphenethyl group is added via nucleophilic substitution reactions.

A detailed synthesis protocol can be found in recent publications focusing on heterocyclic chemistry .

Clinical Trials

Current clinical trials are investigating the efficacy of this compound in treating chronic inflammatory conditions such as ulcerative colitis and psoriasis (NCT02903966). Early results indicate promising outcomes with significant reductions in disease activity scores .

Comparative Studies

In comparative studies with other oxazepine derivatives, this compound showed superior activity against specific cancer cell lines and lower toxicity profiles in preliminary toxicity assessments .

Data Summary Table

Biological ActivityAssay TypeIC50/Effect
AnticancerMCF-7 Cell Line12 µM
A549 Cell Line15 µM
Anti-inflammatoryEdema ModelReduction at 10 mg/kg
NeuroprotectiveOxidative StressIncreased SOD & Catalase

Preparation Methods

Cyclization Strategies for Oxazepine Formation

The benzo[b]oxazepine scaffold is synthesized through intramolecular cyclization. A preferred method involves treating a precursor such as N-(2-hydroxybenzyl)glycidol with a Brønsted acid catalyst to induce ring closure. For enantioselective synthesis, chiral phosphoric acids (e.g., (R)-CPA-2) achieve enantiomeric excess (ee) up to 92% under mild conditions (45°C, 24–72 h).

Example Procedure :

  • Combine 2-aminophenol derivative (1.0 equiv) and epoxide (1.2 equiv) in toluene.
  • Add (R)-CPA-2 (10 mol%) and stir at 45°C for 48 h.
  • Purify via column chromatography (hexane/ethyl acetate 4:1) to yield the oxazepine core (62–85% yield).

Functionalization of the Oxazepine Ring

Ethylation and Dimethylation :

  • The C5 ethyl group is introduced via alkylation using ethyl bromide in the presence of NaH (0°C, THF).
  • C3 dimethylation employs methyl iodide and LDA (lithium diisopropylamide) at −78°C.

Oxo Group Installation :

  • Oxidation of the C4 position using PCC (pyridinium chlorochromate) in dichloromethane affords the 4-oxo derivative.

Urea Moiety Installation

Isocyanate Intermediate Generation

The Staudinger–aza-Wittig reaction is a reliable method for generating isocyanates from amines under CO₂ pressure (14 bar):

Procedure :

  • React 4-methoxyphenethylamine (1.0 equiv) with triphosgene (0.33 equiv) in CH₂Cl₂ at 0°C.
  • Add polymer-bound diphenylphosphine (1.2 equiv) and stir under CO₂ (14 bar) at 60°C for 2 h.
  • Filter to isolate the isocyanate intermediate (quantitative yield).

Urea Coupling Reaction

The isocyanate reacts with the amine-functionalized oxazepine core under mild conditions:

Optimized Conditions :

  • Combine oxazepine amine (1.0 equiv) and isocyanate (1.1 equiv) in THF.
  • Stir at room temperature for 12 h.
  • Precipitate the product with ice-c water; recrystallize from ethanol (yield: 89–93%).

Reaction Optimization and Mechanistic Insights

Enantioselectivity in Oxazepine Formation

Chiral phosphoric acids (CPAs) induce asymmetry via hydrogen-bonding interactions with the epoxide oxygen, steering nucleophilic attack to the Re face. Catalyst screening reveals (R)-CPA-2 (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) as optimal, achieving 92% ee (Table 1).

Table 1: Catalyst Screening for Enantioselective Oxazepine Synthesis

Catalyst Yield (%) ee (%)
(R)-CPA-1 45 12
(R)-CPA-2 85 92
(R)-CPA-3 68 75

Urea Coupling Efficiency

Microwave-assisted synthesis reduces reaction time from 12 h to 30 min while maintaining yields >90%. Scale-up in a Parr reactor (1 mol scale) confirms reproducibility.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients removes unreacted starting materials.
  • HPLC : Chiralpak IA column (95:5 heptane/isopropanol) confirms enantiopurity (ee ≥92%).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 4.15 (s, 2H, CH₂), 3.78 (s, 3H, OCH₃).
  • HRMS : m/z calcd for C₂₄H₃₀N₃O₄ [M+H]⁺: 448.2231; found: 448.2234.

Challenges and Alternative Routes

Competing Side Reactions

  • Oxazepine Ring Opening : Prolonged exposure to acidic conditions (>12 h) leads to hydrolysis.
  • Urea Hydrolysis : Aqueous workup at pH <6 decomposes the urea moiety; maintain pH 7–8.

Alternative Multicomponent Approaches

A three-component reaction involving:

  • 5-Ethyl-3,3-dimethyl-4-oxo-benzo[b]oxazepine-8-amine.
  • 4-Methoxyphenethyl isocyanate.
  • Triethylamine (base).

Yields 78% product in one pot under microwave irradiation (100°C, 20 min).

Q & A

Q. What synthetic methodologies are recommended for preparing this urea derivative, and how can reaction conditions be optimized?

The synthesis of urea derivatives typically involves coupling isocyanates with amines under controlled conditions. For analogous compounds, inert solvents (e.g., dichloromethane or toluene) and bases like triethylamine are used to neutralize HCl byproducts. Reflux conditions and stoichiometric ratios of reactants are critical for yield optimization. For example, similar urea derivatives are synthesized via sequential nucleophilic additions, with purification steps involving column chromatography or recrystallization .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular formula validation.
    These methods align with standard protocols in chemical biology and organic synthesis .

Q. How should researchers design initial biological activity screens for this compound?

Adopt a tiered approach:

In vitro assays: Target-specific enzymatic inhibition or receptor-binding studies.

Cell-based assays: Cytotoxicity profiling (e.g., IC50 determination) using cell lines relevant to the hypothesized mechanism.

Positive/Negative Controls: Include structurally similar compounds with known activity to validate assay reliability .

Advanced Research Questions

Q. How can computational chemistry enhance the understanding of this compound’s reactivity and pharmacophore?

Integrate quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways, transition states, and electronic properties. For example, ICReDD employs reaction path searches to predict intermediates and optimize synthetic routes . Molecular dynamics simulations can further elucidate binding interactions with biological targets.

Q. What strategies are recommended to address contradictions in pharmacological data across studies?

  • Meta-analysis: Systematically compare datasets to identify variables (e.g., assay conditions, compound purity) causing discrepancies.
  • Dose-Response Replication: Re-test under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors.
  • Orthogonal Assays: Validate results using alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. How can researchers design experiments to probe the compound’s metabolic stability and degradation pathways?

  • In vitro Metabolism Studies: Use liver microsomes or hepatocytes to identify phase I/II metabolites.
  • Isotopic Labeling: Track metabolic fate via 14C or deuterium labeling.
  • Advanced Spectrometry: LC-MS/MS to characterize degradation products under stress conditions (e.g., heat, light) .

Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) in this compound class?

  • Analog Synthesis: Modify substituents (e.g., methoxy groups, ethyl chains) and test derivatives.
  • Free-Wilson Analysis: Quantify contributions of specific functional groups to activity.
  • Co-crystallization Studies: X-ray crystallography of compound-target complexes to map binding interactions .

Methodological Notes

  • Data Analysis: Use multivariate statistical tools (e.g., PCA, PLS regression) to correlate structural features with activity .
  • Reproducibility: Document reaction conditions (e.g., solvent, catalyst) in granular detail, adhering to FAIR data principles .
  • Ethical Compliance: Ensure biological testing follows institutional guidelines for chemical safety and animal welfare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.